

Technical Support Center: Optimizing 2-Amino-4-nitrophenolate Solubility

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Compound of Interest

Compound Name: 2-Amino-4-nitrophenolate

Cat. No.: B8740430

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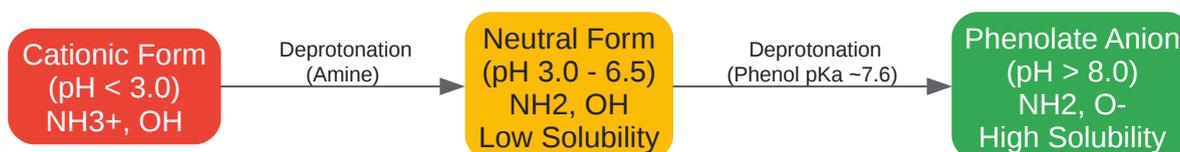
Welcome to the technical support and troubleshooting center for **2-Amino-4-nitrophenolate**. This guide is designed for researchers, scientists, and drug development professionals who require stable, high-concentration aqueous solutions of this compound for biological assays, dye synthesis, or pharmaceutical development.

The Mechanistic Basis of Solubility

2-Amino-4-nitrophenol (CAS 99-57-0) is a critical redox-active precursor. However, a primary hurdle in assay development is its extremely poor aqueous solubility—typically less than 1 mg/mL at room temperature (1)[1].

The molecule possesses two ionizable groups. The electron-withdrawing nitro group significantly lowers the pKa of the phenolic hydroxyl group to approximately 7.15 - 7.6 (2)[2]. Below pH 7.0, the compound exists predominantly in its neutral state, where strong intermolecular hydrogen bonding and pi-pi stacking drive aggregation and precipitation.

To achieve working concentrations suitable for biological or chemical assays (e.g., 50-100 mM), the pH must be elevated above the pKa of the phenol group. Deprotonation yields the **2-amino-4-nitrophenolate** anion. This formal negative charge drastically enhances ion-dipole interactions with the aqueous solvent, converting an insoluble powder into a highly soluble sodium salt (3)[3].



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pH-dependent speciation of 2-Amino-4-nitrophenol to its phenolate form.

Quantitative Physicochemical Data

Use the following reference parameters to guide your experimental design and buffer selection.

Property	Value
CAS Number (Neutral Form)	99-57-0
CAS Number (Sodium Salt)	61702-43-0
Molecular Weight (Neutral)	154.12 g/mol
Phenolic pKa	7.15 - 7.6
Aqueous Solubility (pH 5.0)	< 1 mg/mL (Slightly soluble)
Aqueous Solubility (pH 9.0)	> 50 mg/mL (Highly soluble)
Appearance (Neutral Solid)	Yellow to brown crystalline powder
Appearance (Phenolate Solution)	Clear, deep orange/red

Troubleshooting & Frequently Asked Questions

Q1: I added my 100 mM **2-amino-4-nitrophenolate** stock (pH 9.0) to my assay buffer (pH 7.4), and it immediately precipitated. Why? A: This is a classic buffer capacity failure. When a highly concentrated alkaline stock is diluted into a neutral buffer, the final pH of the mixture drops below the pKa of the phenol group (~7.6). The phenolate rapidly protonates back into the insoluble neutral 2-amino-4-nitrophenol, causing instant precipitation. Solution: Ensure your assay buffer has robust buffering capacity (e.g., 100 mM HEPES or Tris) and consider running the assay at a slightly elevated pH (e.g., pH 8.0) if your biological system tolerates it. Alternatively, lower the final working concentration to remain within the solubility limit of the neutral form.

Q2: My phenolate solution turned dark brown/black after a few hours on the bench. Is it still usable? A: No, discard it immediately. Aminophenols are highly susceptible to auto-oxidation, especially in their deprotonated (phenolate) state at alkaline pH. The electron-rich phenolate ring readily oxidizes to form reactive quinone-imines, which then polymerize into dark, insoluble melanin-like complex mixtures. Solution: Always prepare solutions in degassed water (sparged with Nitrogen or Argon) and keep the stock sealed under an inert atmosphere. Adding a mild

reducing agent (like 1 mM DTT or Ascorbic Acid) can prevent oxidation if compatible with your downstream application.

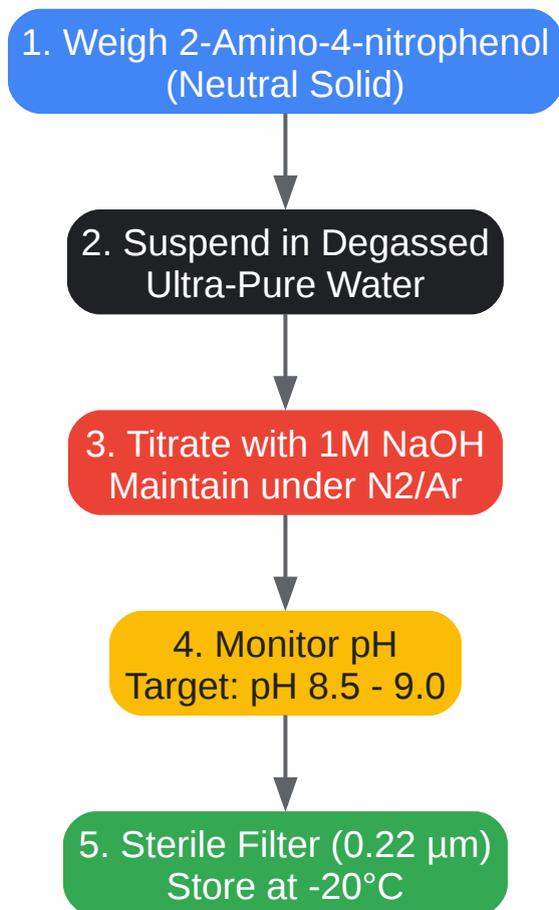
Q3: Can I just dissolve the powder directly in 1M NaOH to save time? A: While this will rapidly dissolve the compound, exposing 2-amino-4-nitrophenol to extreme alkalinity (pH > 12) drastically accelerates oxidative degradation. It is significantly safer to suspend the powder in water and carefully titrate with 1M NaOH until the pH reaches an optimal 8.5 - 9.0.

Validated Methodology: Preparation of Stable Phenolate Stocks

This self-validating protocol ensures complete dissolution while minimizing oxidative degradation. The visual transition of the solution serves as an internal control for successful deprotonation.

Protocol: Preparation of a Stable 50 mM **2-Amino-4-nitrophenolate** Stock Solution (10 mL)

- Solvent Preparation: Boil 50 mL of ultra-pure water (18.2 MΩ·cm) for 5 minutes, then cool while sparging with Argon or Nitrogen gas for 15 minutes to strip dissolved oxygen.
- Weighing: Weigh 77.06 mg of 2-Amino-4-nitrophenol into a light-protected (amber) glass vial.
- Suspension: Add 8 mL of the degassed water. Validation Check: The compound will form a cloudy yellow/orange suspension, indicating it is in its insoluble neutral state.
- Titration: Under continuous magnetic stirring and a gentle stream of inert gas, add 1M NaOH dropwise. Monitor the pH continuously using a micro-pH probe.
- Equilibration: Stop titration when the pH reaches 8.5. Validation Check: The solution will transition from a cloudy suspension to a completely clear, deep orange/red solution. Do not exceed pH 9.5.
- Volume Adjustment: Bring the final volume to exactly 10.0 mL with degassed water.
- Sterilization and Storage: Filter the solution through a 0.22 μm PTFE syringe filter into argon-purged, sterile aliquots. Store immediately at -20°C.



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Workflow for preparing oxidation-resistant **2-amino-4-nitrophenolate** solutions.

References

- Source: PubChem (National Institutes of Health)
- Title: CAS 99-57-0: 2-Amino-4-nitrophenol Source: CymitQuimica URL
- Title: China 4-NAP Cas No.

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Sources

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- [2. China 4-NAP Cas No.99-57-0 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM \[colorbloomyes.com\]](#)
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